molecular formula C18H19BrN2S B135981 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide CAS No. 298197-04-3

2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide

Cat. No.: B135981
CAS No.: 298197-04-3
M. Wt: 375.3 g/mol
InChI Key: RJCFNQZVFUMORB-UHFFFAOYSA-N
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Description

Sterol regulatory element binding proteins (SREBPs) are transcription factors that have pivotal roles in lipogenesis and fat metabolism. The activation of SREBPs requires escort to the Golgi by SREBP cleavage-activating protein (SCAP) followed by proteolytic release of SREBP from the Golgi. Fatostatin is an inhibitor of SREBP activation, preventing SCAP-mediated escort of either SREBP-1 or SREBP-2 to the Golgi (IC50 = 5.6 µM). This blocks constitutive SREBP-mediated gene expression in the human prostate cancer cell line DU145.3 Fatostatin prevents insulin-induced adipogenesis of 3T3-L1 cells as well as growth induced by insulin-like growth factor 1 in DU145 cells (IC50 = 0.1 µM). Through its actions on SCAP/SREBP-1, it inhibits high glucose-induced upregulation of TGF-β in primary rat mesangial cells. This compound also alters lipid metabolism in vivo, reducing hepatic fat accumulation in ob/ob mice.

Mechanism of Action

Target of Action

Fatostatin HBr, also known as Fatostatin A Hydrobromide, Fatostatin (hydrobromide), Fatostatin A, 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide, or Fatostatin Hydrobromide, is a potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) . SREBPs are transcription factors that play a crucial role in lipid synthesis and fat metabolism . Fatostatin HBr specifically impairs the activation of SREBP-1 and SREBP-2 .

Mode of Action

Fatostatin HBr operates by directly binding to SREBP Cleavage-Activating Protein (SCAP) and inhibiting the transport of SREBP from the endoplasmic reticulum to the Golgi apparatus . This action prevents the activation of SREBPs, thereby inhibiting the transcription of genes involved in lipid synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Fatostatin HBr is the lipogenesis pathway. By inhibiting the activation of SREBPs, Fatostatin HBr suppresses the transcription of key enzymes involved in lipid and cholesterol synthesis . Interestingly, rather than inhibiting lipogenesis, Fatostatin HBr causes an accumulation of lipids as a response to endoplasmic reticulum stress . In particular, ceramide and dihydroceramide levels increase, contributing to the apoptotic effects of Fatostatin HBr .

Pharmacokinetics

It’s known that the compound is soluble in dmso and ethanol, but insoluble in water . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of Fatostatin HBr’s action include the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis . In addition, Fatostatin HBr has been shown to significantly inhibit the secretion of inflammatory cytokines from cells activated with lipopolysaccharide, without affecting cell viability .

Action Environment

The action, efficacy, and stability of Fatostatin HBr can be influenced by various environmental factors. For instance, in obese mice, Fatostatin HBr has been shown to reduce body weight, blood glucose levels, and hepatic fat accumulation, even without controlling food intake . .

Biochemical Analysis

Biochemical Properties

Fatostatin Hydrobromide interacts with SREBPs, impairing the activation of SREBP-1 and SREBP-2 . This interaction inhibits the maturation and function of SREBPs, thereby affecting the synthesis of lipids and cholesterol .

Cellular Effects

Fatostatin Hydrobromide has been shown to suppress cell proliferation and anchorage-independent colony formation in both androgen-responsive and androgen-insensitive prostate cancer cells . It also reduces in vitro invasion and migration in these cell lines . Moreover, Fatostatin Hydrobromide has been found to ameliorate inflammation without affecting cell viability .

Molecular Mechanism

Fatostatin Hydrobromide exerts its effects at the molecular level by preventing the activation of SREBPs . This blocks the constitutive gene expression mediated by SREBPs in human prostate cancer cell lines . It also prevents insulin-induced adipogenesis of 3T3-L1 cells and growth induced by insulin-like growth factor 1 in DU145 cells .

Temporal Effects in Laboratory Settings

Over time, Fatostatin Hydrobromide has been observed to cause an accumulation of lipids in response to endoplasmic reticulum stress rather than inhibition of SREBP activity . This includes an increase in ceramide and dihydroceramide levels, which contribute to the apoptotic effects of Fatostatin Hydrobromide .

Dosage Effects in Animal Models

In animal models, Fatostatin Hydrobromide has been shown to significantly inhibit subcutaneous C4-2B tumor growth and markedly decrease serum prostate-specific antigen (PSA) levels . In obese ob/ob mice, it has been found to prevent increases in body weight, blood glucose levels, and hepatic fat accumulation, even without controlling food intake .

Metabolic Pathways

Fatostatin Hydrobromide is involved in the metabolic pathways of lipogenesis and cholesterogenesis, interacting with enzymes and cofactors that control the synthesis of fatty acids and cholesterol .

Subcellular Localization

Considering its role as an inhibitor of SREBPs, it is likely to be found in the endoplasmic reticulum where SREBPs are known to reside before they are activated and transported to the nucleus .

Properties

IUPAC Name

4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S.BrH/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14;/h5-12H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCFNQZVFUMORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801044314
Record name 4-[4-(4-Methylphenyl)-2-thiazolyl]-2-propylpyridine hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298197-04-3
Record name 4-[4-(4-Methylphenyl)-2-thiazolyl]-2-propylpyridine hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-propylpyridin-4-yl)-4-p-tolylthiazole hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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